5-Dodecyl-2-hydroxybenzoic acid
CAS No.: 28488-52-0
Cat. No.: VC14086035
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28488-52-0 |
---|---|
Molecular Formula | C19H30O3 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 5-dodecyl-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(21)22/h13-15,20H,2-12H2,1H3,(H,21,22) |
Standard InChI Key | AKRXNODXDXYTQL-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
5-Dodecyl-2-hydroxybenzoic acid, also known as 5-dodecylsalicylic acid, belongs to the class of alkyl-substituted hydroxybenzoic acids. Its molecular formula is , with a molecular weight of 306.445 g/mol . The compound’s structure features a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a long-chain dodecyl group (-CH) at the 5-position (Figure 1). This arrangement creates an amphiphilic molecule with a polar carboxylic acid/hydroxyl region and a nonpolar aliphatic tail, influencing its solubility and intermolecular interactions.
Table 1: Key Chemical Identifiers of 5-Dodecyl-2-hydroxybenzoic Acid
Property | Value | Source |
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CAS Registry Number | 28488-52-0 | |
Molecular Formula | ||
Molecular Weight | 306.445 g/mol | |
Synonyms | 5-Dodecylsalicylic acid; SCHEMBL7575009 | |
SMILES Notation | OC(=O)C1=C(C=CC(=C1)CCCCCCCCCCCC)O |
The dodecyl chain significantly enhances the compound’s hydrophobicity compared to simpler hydroxybenzoic acids like salicylic acid. This structural feature is critical for applications requiring lipid solubility or self-assembly properties, such as liquid crystal engineering .
Synthesis and Scalability
While no direct synthesis protocols for 5-dodecyl-2-hydroxybenzoic acid are detailed in the provided sources, analogous methods for alkylated hydroxybenzoic acids suggest feasible pathways. For example, the synthesis of 3,4,5-tri-dodecyloxybenzoic acid involves the alkylation of methyl gallate with dodecyl bromide under phase-transfer conditions . By adapting this approach, 5-dodecyl-2-hydroxybenzoic acid could theoretically be synthesized via:
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Alkylation of methyl salicylate: Reaction with 1-bromododecane in the presence of a base (e.g., KCO) and a phase-transfer catalyst .
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Hydrolysis: Subsequent saponification of the methyl ester to yield the free carboxylic acid.
Reaction optimization for similar compounds emphasizes the importance of solvent polarity, stirring efficiency, and temperature control to manage the exothermic nature of alkylation reactions . Scalability to kilogram quantities, as demonstrated for tris-alkylated gallic acids, would require automated batch reactors and precise control over particle size distribution of solid reagents .
Physicochemical Properties
Solubility and Lipophilicity
The dodecyl chain confers marked hydrophobicity, rendering 5-dodecyl-2-hydroxybenzoic acid insoluble in water but soluble in organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. Its partition coefficient () is estimated to be significantly higher than that of salicylic acid (), likely exceeding 6.0 based on analogous alkylphenols . This lipophilicity enhances membrane permeability, a trait exploitable in drug delivery systems or antimicrobial formulations.
Biological and Functional Activities
Cytotoxicity and Therapeutic Prospects
Preliminary data on alkylated hydroxybenzoic acids indicate concentration-dependent cytotoxicity. For example, 3,4,5-trihydroxybenzoic acid (gallic acid) derivatives exhibit IC values in the micromolar range against breast cancer cell lines . The amphiphilic nature of 5-dodecyl-2-hydroxybenzoic acid could facilitate tumor cell uptake, warranting further investigation into its oncological applications.
Industrial and Material Science Applications
Liquid Crystalline Materials
Long-chain alkylated benzoic acids are key intermediates in liquid crystal synthesis. The dodecyl chain in 5-dodecyl-2-hydroxybenzoic acid promotes mesophase formation by enabling anisotropic packing, as seen in 3,4,5-tri-dodecyloxybenzoic acid-based materials . Potential applications include display technologies and optical sensors.
Surfactants and Stabilizers
The compound’s amphiphilicity makes it suitable for use in nonionic surfactants or emulsion stabilizers. Its biodegradability compared to synthetic surfactants (e.g., sodium dodecyl sulfate) could offer environmental advantages .
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